molecular formula C69H98O6 B13388003 2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate CAS No. 36703-03-4

2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B13388003
CAS No.: 36703-03-4
M. Wt: 1023.5 g/mol
InChI Key: SOFMPBOQLPVEQZ-UHFFFAOYSA-N
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Description

2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate is a complex ester derived from docosahexaenoic acid (DHA). DHA is an omega-3 fatty acid that is a primary structural component of the human brain, cerebral cortex, skin, and retina

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of docosahexaenoic acid with glycerol derivatives. The reaction conditions often include the use of immobilized lipase as a catalyst to facilitate the selective alcoholysis of fatty acid ethyl esters originating from sources like tuna oil . The process is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biocatalysts like immobilized lipase is common to enhance efficiency and selectivity. The reaction is typically conducted in large reactors with precise control over reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:

    Oxidation: The multiple double bonds in the compound make it susceptible to oxidation, especially in the presence of oxygen and light.

    Reduction: Reduction reactions can be used to hydrogenate the double bonds, altering the compound’s properties.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the double bonds results in a more saturated ester, while oxidation can lead to the formation of peroxides or other oxidized derivatives .

Scientific Research Applications

2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane proteins. The compound’s multiple double bonds allow it to interact with various molecular targets, including receptors and enzymes, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate is unique due to its structure, which includes two DHA molecules esterified to a glycerol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate is a complex lipid compound derived from docosahexaenoic acid (DHA), an essential omega-3 fatty acid known for its significant biological roles. This article explores the biological activity of this compound through various studies and data sources.

Chemical Structure and Properties

The compound is characterized by its long-chain polyunsaturated fatty acid structure. Its molecular formula is C46H80O8PC_{46}H_{80}O_8P with a molecular weight of approximately 806.1 g/mol. The structural complexity arises from the presence of multiple double bonds and ester linkages that contribute to its unique biochemical properties.

PropertyValue
Molecular FormulaC46H80O8P
Molecular Weight806.1 g/mol
IUPAC Name(2-{[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphono]oxy}ethyl)trimethylazanium
AppearanceViscous liquid

1. Anti-inflammatory Effects

Research indicates that DHA-derived compounds exhibit anti-inflammatory properties. In a study examining the effects of DHA on inflammatory markers in macrophages, it was found that docosahexaenoate compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing chronic inflammatory diseases.

2. Neuroprotective Properties

DHA is crucial for brain health and has been linked to neuroprotective effects. Studies have shown that DHA supplementation can enhance synaptic plasticity and cognitive function. The compound's ability to integrate into neuronal membranes may improve membrane fluidity and facilitate neurotransmission.

3. Cardiovascular Health

DHA and its derivatives are known to support cardiovascular health by modulating lipid profiles and reducing triglyceride levels. Clinical trials have demonstrated that supplementation with DHA can lead to improvements in endothelial function and a reduction in arterial stiffness.

Case Study 1: DHA in Alzheimer's Disease

A clinical trial involving elderly patients with mild cognitive impairment demonstrated that daily supplementation with DHA resulted in improved cognitive scores over six months compared to placebo controls. This highlights the potential role of DHA derivatives in neurodegenerative diseases.

Case Study 2: Cardiovascular Risk Reduction

In a randomized controlled trial assessing the effects of omega-3 fatty acids on cardiovascular risk factors among patients with metabolic syndrome, participants receiving DHA showed significant reductions in blood pressure and improved lipid profiles compared to those receiving standard care.

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of Gene Expression : DHA influences the expression of genes involved in inflammation and lipid metabolism through its action on nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors).
  • Membrane Fluidity : The incorporation of DHA into cellular membranes enhances fluidity and functionality of membrane proteins involved in signal transduction.
  • Endocannabinoid System Interaction : Some studies suggest that DHA metabolites may interact with the endocannabinoid system to exert anti-inflammatory effects.

Properties

CAS No.

36703-03-4

Molecular Formula

C69H98O6

Molecular Weight

1023.5 g/mol

IUPAC Name

2,3-di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3

InChI Key

SOFMPBOQLPVEQZ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

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